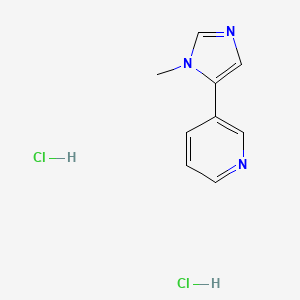

3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

3-(3-methylimidazol-4-yl)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c1-12-7-11-6-9(12)8-3-2-4-10-5-8;;/h2-7H,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXDDYGECAPZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are likely to involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole or pyridine rings.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to 3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride exhibit anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have been synthesized and screened for their activity against various cancer cell lines. These studies highlight their potential as selective inhibitors of cancer cell proliferation, particularly in hematological malignancies .

Antimicrobial Properties

The compound has shown promise against Mycobacterium tuberculosis. A series of imidazo[1,2-a]pyridine derivatives demonstrated minimum inhibitory concentrations (MICs) as low as ≤0.006 μM against drug-resistant strains of M. tuberculosis, indicating a strong potential for development into new antitubercular agents .

Selective Kinase Inhibition

This compound serves as a scaffold for developing selective inhibitors for various kinases, such as p38α mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). Modifications to the imidazole core can shift selectivity between these kinases, providing insights into structure-activity relationships that are critical for drug design .

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, several imidazo[1,2-a]pyridine derivatives were evaluated for their anticancer activity against various tumor cell lines. The lead compound exhibited an IC50 value significantly lower than existing therapies, suggesting improved efficacy and selectivity .

Evaluation Against Mycobacterium tuberculosis

A comprehensive study evaluated the efficacy of various imidazo[1,2-a]pyridine derivatives against M. tuberculosis. The results indicated that certain modifications to the structure led to enhanced activity against multi-drug resistant strains, paving the way for new therapeutic strategies against tuberculosis .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Imidazole: A simpler compound with a similar imidazole ring structure.

Pyridine: A compound with a similar pyridine ring structure.

Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.

Uniqueness

3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride is unique due to the combination of both imidazole and pyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds with only one of these rings .

Biological Activity

3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of approximately 249.11 g/mol. The compound features both imidazole and pyridine rings, which contribute to its unique biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values suggesting effective concentrations for therapeutic use .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it can inhibit the growth of several cancer types by targeting specific pathways involved in cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that the compound exhibits significant growth inhibitory activity against various cancer cell lines:

- A375 (melanoma) : IC50 = 2.6 μM

- SW480 (colon cancer) : IC50 = 3.9 μM

- SKMel3 (melanoma) : IC50 = 2.8 μM

These findings suggest that the compound may serve as a promising lead for the development of new anticancer agents targeting CDC42 and related pathways .

The biological activity of imidazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, thereby modulating cellular functions and potentially leading to apoptosis in cancer cells .

- Binding Affinity : Studies indicate that it binds effectively to active sites of specific enzymes, blocking their activity and influencing downstream signaling pathways crucial for cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via condensation reactions between pyridine derivatives and imidazole precursors. For example, aldehydes (e.g., indole-3-carbaldehydes) react with methylimidazole-containing amines in the presence of bases like K₂CO₃. Tosylmethyl isocyanide may serve as a cyclization agent .

- Purification : Recrystallization using chloroform/methanol mixtures or column chromatography (e.g., silica gel with ethyl acetate) is critical for removing unreacted starting materials and side products .

Q. How should researchers characterize the compound’s structural integrity?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.51–7.76 ppm for imidazole protons and aromatic signals) confirm substituent positions .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C₁₄H₁₇N₃O₃ derivatives show precise mass matches) .

- Elemental Analysis : Verify chloride content via titration or ion chromatography due to the dihydrochloride salt form .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : Typically soluble in polar solvents (e.g., water, methanol) but may precipitate in non-polar solvents. Adjust pH to avoid salt dissociation .

- Stability : Store at 2–8°C in airtight containers. Monitor decomposition via HPLC; avoid prolonged exposure to light or humidity, which may hydrolyze the imidazole ring .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways for imidazole-pyridine coupling?

- Approach :

- Use isotopic labeling (e.g., ¹⁵N-K₂CO₃) to track base participation in deprotonation steps.

- Perform kinetic studies under varying temperatures/pH to identify rate-limiting steps.

- Computational modeling (DFT) can map transition states for cyclization .

Q. What advanced crystallographic techniques are suitable for resolving structural ambiguities?

- Methods :

- Single-crystal X-ray diffraction : Use SHELXL for refinement and VESTA for 3D visualization. For microcrystalline samples, synchrotron radiation improves resolution .

- PXRD : Compare experimental patterns with simulated data from CIF files to detect polymorphs .

Q. How should researchers address contradictions between spectroscopic and computational data?

- Resolution Strategy :

- Cross-validate NMR/HRMS with X-ray structures.

- Re-examine solvent effects (e.g., DMSO may shift proton signals) or tautomeric equilibria in imidazole rings .

- Use dynamic NMR or variable-temperature studies to probe conformational flexibility .

Q. What experimental designs are recommended for evaluating biological activity?

- Protocols :

- Enzyme assays : Test inhibition of target enzymes (e.g., kinases) using ATP-competitive assays with positive controls (e.g., staurosporine).

- Cellular models : Dose-response studies in cancer cell lines (e.g., IC₅₀ determination) with cytotoxicity controls (e.g., cisplatin) .

Q. How can derivatives be synthesized to explore structure-activity relationships (SAR)?

- Synthetic Modifications :

- Introduce substituents at the pyridine ring (e.g., halogens, methoxy groups) via Suzuki-Miyaura coupling .

- Replace the methyl group on the imidazole with bulkier alkyl chains or aryl groups to assess steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.